molecular formula C25H22N4O2S B2975379 3-methyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 883819-01-0

3-methyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2975379
M. Wt: 442.54
InChI Key: RRIGWKNDQKEXAU-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure would be based on the purine skeleton, which is a two-ring system composed of a six-membered pyrimidine ring fused to a five-membered imidazole ring .


Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the various substituents attached to the purine ring system. For example, the presence of the sulfanyl group could potentially make the compound susceptible to oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the nature of the substituents. For example, the presence of the methyl groups could increase the compound’s hydrophobicity .

Safety And Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could involve studying the biological activity of the compound, optimizing its synthesis, and investigating its potential applications in medicine or other fields .

properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-16-7-5-8-17(13-16)14-29-21-22(28(2)24(31)27-23(21)30)26-25(29)32-15-19-11-6-10-18-9-3-4-12-20(18)19/h3-13,21-22H,14-15H2,1-2H3,(H,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAXYPLQKSAHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3C(N=C2SCC4=CC=CC5=CC=CC=C54)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7-[(3-methylphenyl)methyl]-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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